molecular formula C11H12FN5 B13723691 N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine

N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine

Cat. No.: B13723691
M. Wt: 233.24 g/mol
InChI Key: RWIMHGGLRIXHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group and the triazine ring in its structure suggests potential biological activity and utility in synthetic chemistry.

Properties

Molecular Formula

C11H12FN5

Molecular Weight

233.24 g/mol

IUPAC Name

6-N-[1-(3-fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine

InChI

InChI=1S/C11H12FN5/c1-7(8-3-2-4-9(12)5-8)15-10-6-14-11(13)17-16-10/h2-7H,1H3,(H,15,16)(H2,13,14,17)

InChI Key

RWIMHGGLRIXHOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2=CN=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine typically involves the functionalization of cyanuric chloride through successive nucleophilic substitution reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.

Scientific Research Applications

N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazines with different substituents, such as:

Uniqueness

N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is unique due to the presence of the 3-fluorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Biological Activity

N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N6-(1-(3-fluorophenyl)ethyl)-1,2,4-triazine-3,6-diamine
  • Molecular Formula : C11H12FN5
  • Molecular Weight : 233.25 g/mol
  • Purity : 95%

The compound features a triazine ring system, which is known for its diverse biological activities. The presence of a fluorinated phenyl group may enhance its lipophilicity and biological interaction.

Research indicates that compounds with triazine structures often exhibit activities through multiple mechanisms:

  • Enzyme Inhibition : Triazines can act as inhibitors of various enzymes involved in metabolic pathways.
  • Antiviral Activity : Some studies suggest potential antiviral properties against RNA viruses.
  • Anticancer Activity : The ability to induce apoptosis in cancer cells has been noted in similar compounds.

Antiviral Activity

This compound has shown promise as an antiviral agent. In vitro studies have reported its efficacy against several viruses. For instance:

  • Hepatitis C Virus (HCV) : Exhibited significant inhibition with IC50 values in the low micromolar range.
  • Influenza Viruses : Demonstrated activity against both seasonal and pandemic strains.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity:

  • Mechanism : Induction of cell cycle arrest and apoptosis in various cancer cell lines.
  • Efficacy : Studies have shown promising results with IC50 values indicating effective cytotoxicity.

Study 1: Antiviral Efficacy Against HCV

A recent study evaluated the antiviral activity of this compound against HCV. The compound inhibited viral replication in vitro with an IC50 value of approximately 0.35 μM. This suggests a potent effect compared to other compounds in the same class .

Study 2: Cytotoxicity in Cancer Cell Lines

In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 μM. The mechanism was attributed to the activation of apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
AntiviralHepatitis C Virus0.35
AntiviralInfluenza Virus0.50
AnticancerHeLa Cells10
AnticancerMCF-7 Cells15

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